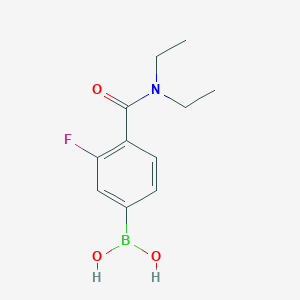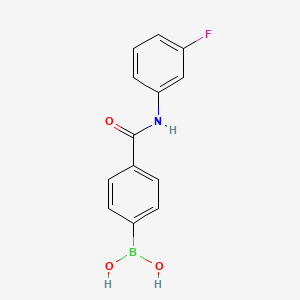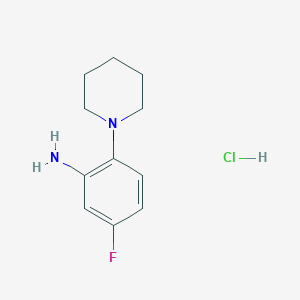
2-メチル-5-(2-プロペン-1-イルオキシ)アニリン
概要
説明
2-Methyl-5-(2-propen-1-yloxy)aniline is a chemical compound used in various scientific research applications. It is known for its diverse properties and potential for innovation in fields such as drug development, organic synthesis, and material science.
科学的研究の応用
2-Methyl-5-(2-propen-1-yloxy)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
準備方法
The preparation of 2-Methyl-5-(2-propen-1-yloxy)aniline involves synthetic routes that typically include the use of boron reagents for coupling reactions. One common method is the Suzuki–Miyaura coupling, which employs boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often involve the use of solvents like toluene or ethanol and bases such as potassium carbonate or sodium hydroxide. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .
化学反応の分析
2-Methyl-5-(2-propen-1-yloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted aniline derivatives.
作用機序
The mechanism of action of 2-Methyl-5-(2-propen-1-yloxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions .
類似化合物との比較
2-Methyl-5-(2-propen-1-yloxy)aniline can be compared with other similar compounds such as:
2-Methyl-5-(2-propen-1-yloxy)phenol: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity.
2-Methyl-5-(2-propen-1-yloxy)benzaldehyde: This compound has an aldehyde group, which makes it more reactive in certain types of chemical reactions.
2-Methyl-5-(2-propen-1-yloxy)benzoic acid: The presence of a carboxylic acid group in this compound affects its solubility and reactivity compared to 2-Methyl-5-(2-propen-1-yloxy)aniline.
These comparisons highlight the unique properties of 2-Methyl-5-(2-propen-1-yloxy)aniline, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
2-methyl-5-prop-2-enoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-6-12-9-5-4-8(2)10(11)7-9/h3-5,7H,1,6,11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBBETYBQQEOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1387915.png)











![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1387936.png)
